3-(Phénoxymethyl)pipéridine

Vue d'ensemble

Description

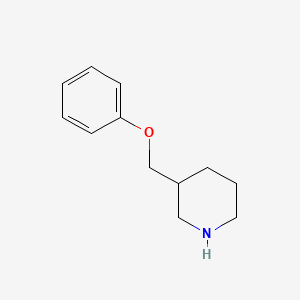

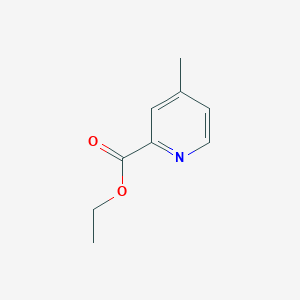

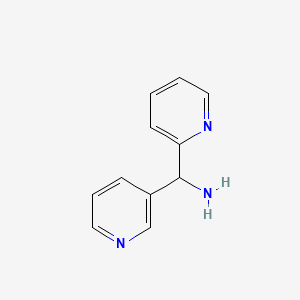

3-(Phenoxymethyl)piperidine, also known as 3-PPMP, is an organic compound belonging to the piperidine class of heterocyclic compounds. It is a colorless liquid, with a melting point of -7 °C and a boiling point of 103 °C. 3-PPMP is a synthetic compound, which can be produced via a number of methods, including the reaction of phenol with methylene chloride and piperidine. This compound has a wide range of applications in the scientific research field, as well as in the laboratory setting.

Applications De Recherche Scientifique

Production d'accélérateurs de caoutchouc

Les dérivés de la pipéridine, y compris des composés comme la 3-(Phénoxymethyl)pipéridine, sont utilisés dans la fabrication d'accélérateurs de caoutchouc. Ces accélérateurs accélèrent le processus de vulcanisation, qui est essentiel pour améliorer les propriétés physiques du caoutchouc .

Agents anticancéreux

Certains composés contenant de la pipéridine ont été synthétisés avec une activité significative contre les lignées cellulaires cancéreuses résistantes aux androgènes (ARPC), ce qui indique un potentiel d'utilisation dans le traitement du cancer .

Inhibition enzymatique

Les composés de la pipéridine ont montré des effets sur les activités enzymatiques. Par exemple, la pipérine a été observée pour supprimer l'arylhydrocarbure hydroxylase, une enzyme impliquée dans le métabolisme des médicaments .

Applications pharmaceutiques

La partie pipéridine est une caractéristique commune de nombreux médicaments. Les pipéridines synthétiques et naturelles ont été explorées pour leur potentiel en tant que candidats médicaments en raison de leurs activités biologiques .

Traitement du cancer de la prostate

Dans les cellules cancéreuses de la prostate, certains traitements à la pipéridine peuvent inhiber la migration cellulaire en modulant les niveaux de cadhérine et en activant les voies apoptotiques, suggérant un rôle dans la thérapie du cancer .

Mécanisme D'action

Target of Action

3-(Phenoxymethyl)piperidine, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . The primary targets of this compound are various types of cancer cells, including breast, prostate, colon, lung, and ovarian cancer cells . It acts as a potential clinical agent against these cancers when used alone or in combination with other drugs .

Mode of Action

The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . Both piperidine and its derivatives lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . For instance, it regulates the phosphatidylinositor-3-kinase/Akt signaling pathway, an important pathway for the survival of breast cancer cells . When breast cancer cell lines are treated with piperidine derivatives, the phosphorylation of the Ser473 residue on Akt is decreased, leading to the inhibition of the Akt signaling pathway .

Pharmacokinetics

Piperidine derivatives are known for their bioavailability-enhancing abilities . These properties are crucial in determining the compound’s impact on bioavailability, which in turn influences its therapeutic efficacy.

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of cancer cell growth and proliferation . It achieves this by inhibiting cell migration, inducing cell cycle arrest, and regulating crucial signaling pathways . This leads to decreased survivability of cancer cells and potential therapeutic benefits in various types of cancers .

Analyse Biochimique

Cellular Effects

It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

3-(phenoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXUUHNIFYPKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576640 | |

| Record name | 3-(Phenoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405059-85-0 | |

| Record name | 3-(Phenoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)

![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)

![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)

![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)